Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography : Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an intermediate in synthesizing compounds with benzene rings. It undergoes a three-step substitution reaction, and its structure is confirmed using FTIR, NMR, mass spectrometry, and X-ray diffraction. The molecular structures of these compounds, optimized using Density Functional Theory (DFT), are consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Catalysis and Chemical Reactions
- Borylation Methods : The compound is used in Pd-catalyzed borylation of arylbromides, demonstrating effectiveness in borylation reactions, especially for arylbromides bearing sulfonyl groups. This method offers a new approach to synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Materials Science and Electronics
- Electron Transport Material Synthesis : This compound plays a crucial role in developing electron transport materials (ETMs), facilitating the practical synthesis of ETMs in the materials field. This development is significant for synthesizing triphenylene-based ETMs and host materials, highlighting its utility in material science (Xiangdong et al., 2017).
Polymers and Fluorescent Probes
- Polymer Synthesis : The compound is involved in the synthesis of water-soluble carboxylated polyfluorenes. It facilitates the creation of polymers that show fluorescence quenching when interacting with cationic quenchers and proteins, indicating its potential in developing responsive materials (Zhang, Liu, & Cao, 2008).
- Fluorescent Probes : It is also used in the synthesis of near-infrared fluorescence probes, which include carbazole borate esters with indole. These probes have applications in various spectroscopic studies (You-min, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester compound Boronic esters are generally known to interact with various enzymes and receptors in biological systems, often serving as intermediates in the synthesis of more complex molecules .
Mode of Action
Boronic esters, including this compound, are often used in organic synthesis due to their ability to form carbon-carbon bonds . They can undergo transmetallation with a transition metal catalyst, such as palladium, to form organometallic intermediates. These intermediates can then participate in various types of coupling reactions .
Biochemical Pathways
Boronic esters are known to be involved in various chemical reactions, such as suzuki-miyaura cross-coupling reactions . These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals .
Pharmacokinetics
As a boronic ester, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
As a boronic ester, it is likely to be involved in the synthesis of other compounds through coupling reactions . The products of these reactions could have various biological effects, depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of a suitable catalyst, and the concentrations of the reactants .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with palladium catalysts, enhancing the efficiency of cross-coupling reactions . The nature of these interactions involves the coordination of the boron atom with the active sites of enzymes and proteins, leading to the formation of stable complexes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . This compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases. Additionally, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The boron atom in the compound forms covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. The changes in gene expression result in altered cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These effects are more pronounced in in vitro studies compared to in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are dose-dependent and can be mitigated by adjusting the dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into different metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 also plays a role in its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by ABC transporters, leading to its accumulation in certain cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These localizations are crucial for its biochemical and cellular effects.
Properties
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBNOTZLRIDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657933 | |
Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302577-73-7 | |
Record name | Ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302577-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Ethoxycarbonyl)ethylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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